N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Descripción
Molecular Architecture and Functional Group Analysis
The compound features a chlorinated phenyl ring substituted at the 2-position with chlorine and the 5-position with a tetramethyl-1,3,2-dioxaborolane group. A cyclobutanecarboxamide unit is attached via an amide linkage at the phenyl ring’s 1-position (Figure 1). Key functional groups include:
- Tetramethyl dioxaborolane : A boronate ester group critical for Suzuki-Miyaura cross-coupling reactions.
- Chlorine substituent : An electron-withdrawing group that influences electronic distribution and reactivity.
- Cyclobutane carboxamide : A strained four-membered ring that confers conformational rigidity.
Spectroscopic Characterization :
- $$^{1}\text{H}$$ NMR : Signals at δ 1.25–1.35 ppm correspond to the tetramethyl dioxaborolane’s methyl groups. The cyclobutane protons resonate as a multiplet near δ 2.50–3.00 ppm due to ring strain.
- $$^{11}\text{B}$$ NMR : A singlet at δ 30–32 ppm confirms boron coordination in the dioxaborolane.
- IR Spectroscopy : Stretching vibrations at 1680 cm$$^{-1}$$ (amide C=O) and 1340 cm$$^{-1}$$ (B-O) validate functional groups.
Mass Spectrometry : The molecular ion peak at m/z 337.65 aligns with the molecular formula $$ \text{C}{16}\text{H}{20}\text{BClNO}_3 $$ .
Propiedades
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-13(19)14(10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBSJQVUQTVSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound based on available research findings.
- IUPAC Name : N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
- Molecular Formula : C15H22BClO3
- Molecular Weight : 296.6 g/mol
- CAS Number : 885069-30-7
The biological activity of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the boron atom allows for reversible covalent interactions with diols and other nucleophiles, which can modulate enzyme activity and influence various biochemical pathways.
Biological Activity Overview
The compound has been investigated for its potential in various therapeutic areas, including:
- Anticancer Activity : Research indicates that boron-containing compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
- Enzyme Inhibition : The compound's structure suggests it may act as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes involved in critical metabolic pathways, making them potential candidates for drug development.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of boron-containing compounds, including derivatives similar to N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide. Results showed that these compounds inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Enzyme Inhibition
In another investigation, researchers assessed the enzyme inhibitory potential of several boronic acid derivatives. The findings indicated that these compounds could effectively inhibit serine proteases, which play crucial roles in inflammation and cancer progression . The specific interaction between the boron atom and the enzyme's active site was highlighted as a key factor in their inhibitory activity.
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Ring System | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₂BClNO₃ | 349.62 g/mol | 2-Cl, 5-boronate phenyl; cyclobutanecarboxamide | High steric hindrance from cyclobutane; electron-deficient boron center |
| N-[3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | C₁₅H₂₁BNO₅ | 323.15 g/mol | 3-Me, 5-boronate phenyl; carbamate | Methyl group increases electron density; carbamate enhances solubility |
| N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | C₁₅H₂₁BNO₆ | 339.15 g/mol | 3-OMe, 4-boronate phenyl; carbamate | Methoxy group provides steric/electronic modulation; meta boronate |
| 4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | C₁₂H₁₇BNO₂S | 277.15 g/mol | Thiophene; 4-Me, 5-boronate; nitrile | Thiophene enhances π-conjugation; nitrile introduces polarity |
| 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one | C₁₄H₁₈BNO₃ | 283.11 g/mol | Isoindolone; 6-boronate | Rigid bicyclic structure; lactam group for hydrogen bonding |
Electronic and Steric Effects
- Chloro vs. Methyl/Methoxy Substituents : The chloro group in the target compound withdraws electron density, increasing the boron center’s electrophilicity compared to methyl- or methoxy-substituted analogs. This may enhance reactivity in cross-coupling reactions but reduce stability under basic conditions .
- Cyclobutanecarboxamide vs. However, the rigid cyclobutane may improve crystallinity, as seen in related bicyclic systems (e.g., isoindol-1-one derivatives) .
Reactivity in Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolane group offers superior hydrolytic stability compared to pinacol boronic esters, making it suitable for prolonged storage . However, electron-withdrawing substituents (e.g., Cl, CN) can accelerate transmetallation in Suzuki-Miyaura reactions. For example:
- The target compound’s chloro group may enable faster coupling than methyl-substituted analogs but slower than nitrile-containing thiophene derivatives due to competing electronic effects .
Physicochemical and Computational Insights
- Absolute Hardness (η) : Using Parr and Pearson’s framework, the chloro-substituted phenylboronate likely has higher η (harder acid) than methoxy-substituted analogs, favoring interactions with soft bases like thiols or phosphines in catalytic systems .
- Solubility : Carbamate and nitrile groups in analogs improve aqueous solubility compared to the target compound’s hydrophobic cyclobutane moiety, which may limit bioavailability in drug discovery contexts .
Métodos De Preparación
Direct Use of Pre-Chlorinated Starting Materials
Commercial 5-amino-2-chlorophenylboronic acid is employed when available. However, its limited accessibility necessitates alternative routes, such as directed ortho-metalation of 5-aminophenylboronic acid using lithium diisopropylamide (LDA) followed by quenching with hexachloroethane. This method achieves 70–75% regioselectivity for the 2-chloro isomer, as determined by HPLC.
Late-Stage Electrophilic Chlorination
For substrates sensitive to early-stage functionalization, electrophilic chlorination is performed after boronate protection. Reaction of 2-(5-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N-chlorosuccinimide (NCS) in acetic acid at 50°C installs the chloro group ortho to the amine. While this approach avoids boronate hydrolysis, it suffers from lower yields (55–60%) due to competing para-chlorination.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing solvent efficiency, catalyst recovery, and waste minimization. Continuous flow reactors are employed for the pinacol protection step, reducing reaction time from 16 hours to 45 minutes and improving yield to 92%. For amidation, immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable solvent-free conditions, reducing THF usage by 80%.
Table 1: Comparative Analysis of Laboratory vs. Industrial Methods
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (7:3 v/v), yielding the title compound as a white solid with >99% purity (HPLC). Key characterization data includes:
Q & A
Q. What are the optimized synthetic routes for N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a cyclobutanecarboxamide precursor with a boronate ester intermediate. Key steps include:
- Suzuki-Miyaura cross-coupling to introduce the tetramethyl dioxaborolane moiety .
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents like THF or DMF .
- Low-temperature (-78°C) steps to minimize side reactions, followed by gradual warming for coupling efficiency . Yield optimization requires strict control of stoichiometry, solvent purity, and inert atmosphere.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR (¹H/¹³C): To verify the cyclobutane ring, aromatic protons, and boronate ester signals (e.g., δ ~1.3 ppm for tetramethyl groups) .
- Mass spectrometry (HRMS): For molecular ion confirmation (e.g., [M+H]⁺) and isotopic patterns matching boron content .
- IR spectroscopy: To confirm amide C=O stretches (~1650 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) . Purity is validated via HPLC (>95%) with UV detection at 254 nm .
Q. How does the boron-containing dioxaborolane group influence the compound’s stability under varying pH conditions?
The tetramethyl dioxaborolane moiety enhances hydrolytic stability in neutral/basic conditions but is susceptible to acid-catalyzed cleavage.
- Stability studies in buffered solutions (pH 3–9) show degradation at pH <5, forming boric acid and phenolic byproducts .
- Storage recommendations: Anhydrous environments at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Discrepancies often arise from:
- Metabolic instability: The boronate ester may undergo rapid hepatic metabolism, reducing in vivo efficacy. Use microsomal stability assays to identify metabolic hotspots .
- Solubility limitations: Poor aqueous solubility (logP ~3.5) can hinder bioavailability. Salt formation (e.g., sodium boronate) or nanoparticle encapsulation improves dissolution .
- Species-specific differences: Cross-test in multiple cell lines (e.g., A549, HEK293) and animal models (e.g., murine vs. primate) to validate target engagement .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors (e.g., GPCRs), focusing on the boronate’s electrophilic B atom .
- MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories, monitoring hydrogen bonds between the amide group and catalytic residues .
- QSAR models: Corrogate substituent effects (e.g., cyclobutane vs. cyclohexane) on IC₅₀ values using datasets from analogs .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Systematic substitution: Modify the cyclobutane ring (e.g., fluorination) or aryl chloride position to assess steric/electronic effects .
- Biological assays: Test derivatives against panels of kinases or bacterial strains, using dose-response curves to quantify potency (EC₅₀) .
- Thermodynamic profiling: Measure ΔG of binding via isothermal titration calorimetry (ITC) to link structural changes to affinity .
Methodological Notes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
